molecular formula C8H10BrO4P B14267126 Dimethyl 4-bromophenyl phosphate CAS No. 130876-36-7

Dimethyl 4-bromophenyl phosphate

Cat. No.: B14267126
CAS No.: 130876-36-7
M. Wt: 281.04 g/mol
InChI Key: QEQBXPUBBUQQSW-UHFFFAOYSA-N
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Description

Dimethyl 4-bromophenyl phosphate is an organophosphorus compound with the molecular formula C₈H₁₀BrO₄P and a molecular weight of 281.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phosphate group. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-bromophenyl phosphate typically involves the reaction of 4-bromophenol with dimethyl chlorophosphate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-bromophenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

Dimethyl 4-bromophenyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-bromophenyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can disrupt normal biochemical pathways, making it a valuable tool in enzyme inhibition studies .

Comparison with Similar Compounds

    Dimethyl phenyl phosphate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Dimethyl 4-chlorophenyl phosphate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Dimethyl 4-fluorophenyl phosphate: Contains a fluorine atom, which affects its electronic properties and reactivity.

Uniqueness: Dimethyl 4-bromophenyl phosphate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis and a useful tool in biochemical studies .

Properties

CAS No.

130876-36-7

Molecular Formula

C8H10BrO4P

Molecular Weight

281.04 g/mol

IUPAC Name

(4-bromophenyl) dimethyl phosphate

InChI

InChI=1S/C8H10BrO4P/c1-11-14(10,12-2)13-8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

QEQBXPUBBUQQSW-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC1=CC=C(C=C1)Br

Origin of Product

United States

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